molecular formula C9H6BrF3N2O3 B2800500 2-Acetamido-5-bromo-3-nitrobenzotrifluoride CAS No. 179062-00-1

2-Acetamido-5-bromo-3-nitrobenzotrifluoride

Cat. No. B2800500
M. Wt: 327.057
InChI Key: BBTWQPVLHGAKHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Acetamido-5-bromo-3-nitrobenzotrifluoride” is a chemical compound. It is available for purchase from various chemical suppliers12. However, detailed information about this specific compound is not readily available in the sources I have access to.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “2-Acetamido-5-bromo-3-nitrobenzotrifluoride”. However, a related compound, “5-fluoro-2-nitrobenzotrifluoride”, has been synthesized in a continuous-flow millireactor system through the nitration of 3-fluorobenzotrifluoride using mixed acid as a nitrating agent3.



Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, I couldn’t find specific information on the molecular structure of “2-Acetamido-5-bromo-3-nitrobenzotrifluoride”.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “2-Acetamido-5-bromo-3-nitrobenzotrifluoride”.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as density, boiling point, vapor pressure, flash point, etc. Unfortunately, I couldn’t find specific information on the physical and chemical properties of “2-Acetamido-5-bromo-3-nitrobenzotrifluoride”.


Scientific Research Applications

Synthesis of Complex Molecules

2-Acetamido-5-bromo-3-nitrobenzotrifluoride and its derivatives serve as key intermediates in the synthesis of various complex molecules. For instance, Rathore et al. (2016) described a chemo- and regioselective intermolecular sp3 C-H and sp2 C-H coupling reaction to access unsymmetrical diaryl acetamides, which can be further elaborated into biologically important heterocycles such as benzofurans, xanthenes, and benzophenones Rathore, V., Sattar, Moh., Kumar, Raushan, & Kumar, Sangit. (2016).

Molecular Structure Investigations

Research on derivatives of 2-Acetamido-5-bromo-3-nitrobenzotrifluoride has also contributed to understanding molecular structures. For example, Rusek et al. (2001) synthesized N-(p-dimethylaminophenyl)-α-(3acetamido-4-nitrophenyl)nitrone and 3-acetamido-4-nitrobenzylpyridinium bromide, determining their crystal structures via X-ray diffraction. These studies provide insights into the geometry of carbon–nitrogen bonds and the stabilization of crystal structures through hydrogen bonding Rusek, G., Bryndal, I., Picur, B., Lis, T., & Brzostowska, I. (2001).

Pharmacological Activity Evaluations

Compounds related to 2-Acetamido-5-bromo-3-nitrobenzotrifluoride have been evaluated for their pharmacological activities. Oftadeh et al. (2013) conducted a study on the local reactivity of acetamide derivatives as anti-HIV drugs using density functional theory (DFT). Their research suggested that acetamide derivatives with bromophenyl and nitrophenyl substitutions could be potent anti-HIV drugs, highlighting the potential of these compounds in therapeutic applications Oftadeh, M., Mahani, N., & Hamadanian, M. (2013).

Safety And Hazards

The safety data sheet (SDS) of a chemical compound provides information on its hazards. I couldn’t find the SDS for “2-Acetamido-5-bromo-3-nitrobenzotrifluoride”.


Future Directions

The future directions for a chemical compound could involve its potential applications in various fields such as medicine, materials science, etc. Unfortunately, I couldn’t find specific information on the future directions for “2-Acetamido-5-bromo-3-nitrobenzotrifluoride”.


Please note that this analysis is based on the limited information available from the sources I have access to. For a more comprehensive analysis, you may want to consult a specialist or conduct a literature search in scientific databases.


properties

IUPAC Name

N-[4-bromo-2-nitro-6-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3N2O3/c1-4(16)14-8-6(9(11,12)13)2-5(10)3-7(8)15(17)18/h2-3H,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTWQPVLHGAKHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1[N+](=O)[O-])Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetamido-5-bromo-3-nitrobenzotrifluoride

Synthesis routes and methods

Procedure details

To 2-acetamido-5-bromobenzotrifluoride (665 mg, 2.436 mmol) in concentrated H2SO4 (4 mL) at 0° C. was added dropwise 70% HNO3 (0.4 mL, Baker). The mixture was stirred at 0° C. for 0.5 h, then at room temperature for 3 h and it was poured into ice water (15 g). The precipitate was collected by filtration, affording 700 mg (90%) of crude 2-acetamido-5-bromo-3-nitrobenzotrifluoride. It was crystallized from EtOH/H2O to offer 610 mg (78.8%) of pure compound as white needles. Mp: 193°-5° C., 1H NMR (CDCl3): δ 2.250 (s, 3H), 7.346 (s, 1H), 8.039 (s, 1H); 8.247 (s, 1H).
Quantity
665 mg
Type
reactant
Reaction Step One
Name
Quantity
0.4 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
15 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.